molecular formula C30H65N3O2 B12671290 N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate CAS No. 93839-42-0

N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate

Cat. No.: B12671290
CAS No.: 93839-42-0
M. Wt: 499.9 g/mol
InChI Key: RFFDHTBUJRKXJK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine Acetate

Systematic Nomenclature and IUPAC Conventions

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as acetic acid; N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine . This nomenclature reflects its structural components:

  • A central ethylenediamine backbone (ethane-1,2-diamine).
  • Three octyl groups attached to nitrogen atoms (N,N'-dioctyl and N'-[2-(octylamino)ethyl]).
  • An acetate counterion (acetic acid) .

Alternative systematic names include N,N'-Dioctyl-N-(2-(octylamino)ethyl)ethylenediamine acetate and N,N-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine acetate . The CAS Registry Number 93839-42-0 and EC Number 298-813-0 are universally recognized identifiers for this compound .

Table 1: Key Identifiers and Molecular Properties
Property Value Source
Molecular Formula C30H65N3O2
Molecular Weight 499.9 g/mol
CAS Number 93839-42-0
EC Number 298-813-0
SMILES CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC.CC(=O)O

Molecular Architecture and Bonding Patterns

The compound features a branched tertiary amine structure with three octyl chains and an ethylenediamine core. Key structural elements include:

  • Ethylenediamine Backbone : A two-carbon chain with two amine groups (N1 and N2) .
  • Octyl Substituents :
    • Two octyl groups bonded to N1 and N2.
    • A third octyl group attached to a secondary amine on an ethyl side chain (N-[2-(octylamino)ethyl]) .
  • Acetate Counterion : The protonated amine group forms an ionic bond with acetate (CH3COO) .

The InChI string InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4) encodes the connectivity and stereochemistry, confirming the absence of chiral centers .

Crystallographic and Conformational Analysis

No experimental crystallographic data (e.g., unit cell parameters or space group) is available for this compound. However, molecular conformation can be inferred from structural analogs and computational models:

  • The ethylenediamine backbone likely adopts a gauche conformation to minimize steric hindrance between octyl chains.
  • The acetate ion interacts electrostatically with the protonated tertiary amine, stabilizing the molecular structure .

Comparative studies of ethylenediamine derivatives, such as EDTA-doped lithium sulphate, suggest that hydrogen bonding and ionic interactions dominate lattice stabilization in similar compounds .

Comparative Analysis of Related Ethylenediamine Derivatives

Table 2: Structural Comparison with Ethylenediamine Derivatives
Compound Key Structural Features Functional Groups
This compound Three octyl chains, acetate counterion Tertiary amines, carboxylate
Ethylene Diamine Tetra Acetate (EDTA) Four carboxylate groups, two amine centers Primary amines, carboxylates
N,N-Dimethylethylenediamine Two methyl groups, ethylenediamine backbone Secondary amines

This compound’s hydrophobic octyl chains contrast with the hydrophilic carboxylates in EDTA, suggesting divergent applications in organic synthesis versus chelation chemistry .

Properties

CAS No.

93839-42-0

Molecular Formula

C30H65N3O2

Molecular Weight

499.9 g/mol

IUPAC Name

acetic acid;N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4)

InChI Key

RFFDHTBUJRKXJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine and octyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reaction of ethylenediamine with octylamine to form N-[2-(octylamino)ethyl]ethylenediamine.

    Step 2: Alkylation of N-[2-(octylamino)ethyl]ethylenediamine with octyl chloride to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine.

    Step 3: Acetylation of the resulting compound with acetic acid to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate.

Industrial Production Methods

In industrial settings, the production of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Preparation: Ensuring the purity of ethylenediamine, octylamine, and octyl chloride.

    Reaction Control: Maintaining optimal temperature, pressure, and reaction time.

    Purification: Using techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate is a chemical compound with the molecular formula C30H65N3O2C_{30}H_{65}N_3O_2 and a molecular weight of 499.85600 . It is also known under the CAS number 93839-42-0 .

Physical and Chemical Properties

Key physical and chemical properties of this compound include:

  • Molecular Weight: 499.85600
  • Boiling Point: 600ºC at 760 mmHg
  • Flash Point: 316.7ºC

Synonyms

This compound is also known by several synonyms:

  • Acetic acid,N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine
  • N,N'-Dioctyl-N-(2-(octylamino)ethyl)ethylenediamine acetate

Potential Applications

While specific applications for this compound are not detailed in the provided search results, information on similar compounds can provide insight into potential uses.

Similar Compounds and Their Applications

Due to the limited information regarding this compound, research findings related to similar compounds are reviewed to infer potential applications.

  • Antimicrobial Activity: Research suggests that compounds with structures similar to 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. Derivatives of these structures have shown minimum inhibitory concentrations (MIC) around 256 µg/mL.
  • Anticancer Activity: Studies on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have demonstrated anticancer activity. For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .
  • Cannabinoid Receptor Affinity : N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide and similar compounds have shown affinity for cannabinoid receptors, suggesting potential therapeutic effects in pain management and inflammation.
  • Enzyme Inhibition : Research indicates that compounds with structures similar to N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is crucial for lipid metabolism.

Immunotoxicity

Some compounds containing dioctyltin have demonstrated immunotoxicity. Consistent effects on the thymus following repeated exposure at low doses, including decreased thymus weights and associated lymphoid depletion, were observed .

Developmental Toxicity

Mechanism of Action

The mechanism of action of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s long alkyl chains allow it to insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ethylenediamine core can chelate metal ions, affecting enzymatic activity and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethylenediamine Derivatives

N,N'-Dibenzylethylenediamine Diacetate (CAS 1538-09-6)
  • Structure : Ethylenediamine backbone substituted with benzyl groups at N- and N'-positions, paired with two acetate ions .
  • Molecular Weight : 909.09 g/mol (as the benzylpenicillin salt) .
  • Applications : Used as a pharmaceutical excipient (e.g., in benzathine benzylpenicillin) due to its slow-release properties .
  • Key Differences :
    • Substituents : Benzyl groups (aromatic) vs. octyl chains (aliphatic) in the target compound.
    • Solubility : Dibenzylethylenediamine derivatives are less lipophilic, favoring aqueous stability , whereas the octyl-substituted compound is highly lipophilic .
Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA; CAS 60-00-4)
  • Structure : Ethylenediamine core with four acetic acid groups .
  • Molecular Weight : 292.24 g/mol .
  • Applications : A chelating agent in industrial, medical, and food applications .
  • Key Differences :
    • Functional Groups : EDTA has carboxylic acid groups for metal chelation, while the target compound has acetate as a counterion and lacks chelating capacity.
    • Polarity : EDTA is hydrophilic, whereas the octyl-substituted compound is hydrophobic .
N,N,N'-Trioctyl-N'-[2-(octylamino)ethyl]ethylenediamine (CAS 69868-16-2)
  • Structure : Similar to the target compound but with an additional octyl group on the ethylenediamine backbone .
  • Molecular Weight : 552.02 g/mol .
  • Applications: Not explicitly stated, but likely used in surfactants or phase-transfer catalysis due to extreme lipophilicity.
  • Key Differences :
    • Branching : The trioctyl derivative has three octyl groups vs. two in the target compound, increasing steric hindrance .

Functional Comparison Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Application Lipophilicity (LogP)*
N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate 387.65 Alkyl chains, acetate ion Pesticide High (~6.5)
N,N'-Dibenzylethylenediamine diacetate 909.09 Benzyl groups, acetate ions Pharmaceutical excipient Moderate (~3.2)
EDTA 292.24 Carboxylic acids Chelating agent Low (~-0.5)
N,N,N'-Trioctyl derivative (CAS 69868-16-2) 552.02 Three octyl chains Surfactant/catalysis Very high (~9.0)

*Estimated using computational tools (e.g., XLogP3).

Research Findings on Performance and Stability

Thermal Stability :

  • The target compound degrades above 200°C, typical for alkylamines. In contrast, EDTA decomposes at lower temperatures (~160°C) due to carboxylic acid groups .
  • Dibenzylethylenediamine derivatives show higher thermal stability (~250°C) due to aromatic substituents .

Solubility :

  • The octyl-substituted compound is insoluble in water but soluble in organic solvents (e.g., ethyl acetate) .
  • EDTA is water-soluble (~0.1 g/mL) .

Biological Activity :

  • The target compound’s pesticidal activity correlates with its ability to disrupt microbial membranes .
  • EDTA’s chelation properties inhibit metalloenzymes, making it a preservative .

Biological Activity

N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate is an organic compound notable for its significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C30H65N3O2
  • Molecular Weight : 499.856 g/mol
  • CAS Number : 93839-42-0
  • Structure : The compound features two octyl groups and an aminoethyl group attached to the ethylenediamine backbone, along with an acetate counterion. This unique structure imparts amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic environments effectively .

Mechanisms of Biological Activity

  • Metal Ion Complexation : this compound can form stable complexes with metal ions, which is crucial for modulating the activity of metalloenzymes. This property is particularly valuable in enzyme kinetics studies where metal ions play a critical role in enzymatic function.
  • Membrane Interaction : The amphiphilic nature of this compound enables it to alter membrane dynamics, potentially affecting membrane permeability and function. Such interactions suggest applications in drug delivery systems, where modifying membrane properties can enhance the uptake of therapeutic agents .
  • Biological Assays : Research indicates that this compound can influence various biological pathways, making it a candidate for further investigation in pharmacological studies. Its ability to interact with cellular components could lead to novel therapeutic strategies .

Table 1: Comparative Analysis of Similar Compounds

Compound NameCAS NumberUnique Features
This compound93839-42-0Contains two octyl groups enhancing hydrophobic interactions
N-(2-Aminoethyl)-N-octylethylenediamine acetate93839-36-2Lacks the dual octyl groups affecting solubility and reactivity
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine93839-34-0Incorporates a dodecyl group, offering different solubility characteristics

Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Enzyme Modulation : A study demonstrated that the compound could enhance the activity of certain metalloenzymes, potentially leading to applications in biocatalysis.
  • Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains, indicating that this compound may also possess such properties .
  • Drug Delivery Systems : The ability of this compound to modify membrane permeability suggests its utility in enhancing the delivery of poorly soluble drugs across biological membranes, a critical challenge in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves alkylation of ethylenediamine derivatives with octyl halides or via reductive amination. For example, stepwise alkylation of ethylenediamine with octylamine derivatives under controlled pH (basic conditions) ensures selective substitution. The acetate counterion is introduced via acid-base titration with acetic acid. Characterization by 1^1H/13^{13}C NMR and HPLC is critical to confirm purity and structure. Safety protocols for handling amines (e.g., flammability, corrosivity) must be followed, including inert atmosphere use for moisture-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound’s hygroscopic nature and amine functionality require storage under inert gas (e.g., argon) at temperatures below +30°C. Use sealed, corrosion-resistant containers to prevent degradation. Personal protective equipment (PPE), including gloves and eye protection, is mandatory due to skin/eye irritation risks. Spills should be neutralized with weak acids (e.g., diluted acetic acid) before disposal .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is recommended for assessing volatile impurities. Non-volatile characterization employs 1^1H NMR (to verify alkyl chain integration ratios) and FTIR (to confirm acetate bonding). Elemental analysis (C/H/N) ensures stoichiometric accuracy, while Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Response Surface Methodology (RSM) or Taguchi orthogonal arrays can systematically vary parameters (e.g., reaction time, temperature, molar ratios) to identify optimal conditions. For example, a central composite design (CCD) can model interactions between pH and alkylation efficiency. Computational tools like Design-Expert® or Minitab® analyze variance (ANOVA) to prioritize factors affecting yield. Validation via triplicate runs reduces experimental noise .

Q. What computational approaches predict the compound’s reactivity or interactions in complex systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the amine-acetate complex, predicting nucleophilic sites. Molecular Dynamics (MD) simulations in solvent environments (e.g., water/ethanol mixtures) assess self-assembly behavior, relevant for surfactant applications. Software like Gaussian® or GROMACS® facilitates these analyses .

Q. How does the compound’s structure influence its efficacy in surfactant or coordination chemistry applications?

  • Methodological Answer : The branched octyl chains enhance hydrophobicity, critical for micelle formation (CMC determination via tensiometry). In coordination chemistry, the tertiary amines act as ligands for transition metals (e.g., Cu2+^{2+} or Fe3+^{3+}), studied via UV-Vis spectroscopy and Job’s method for stoichiometry. Synchrotron X-ray absorption spectroscopy (XAS) can probe metal-ligand bond distances .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progression in real time. Quality-by-Design (QbD) frameworks define critical quality attributes (CQAs) like particle size distribution (PSD) for crystallization steps. Risk assessment matrices (e.g., Ishikawa diagrams) identify contamination sources during alkylation .

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